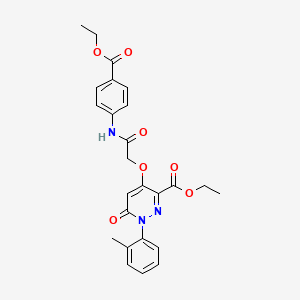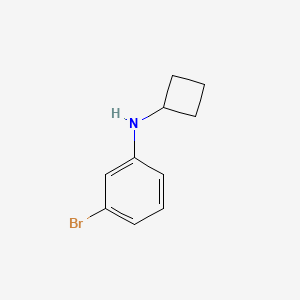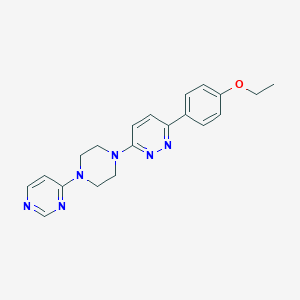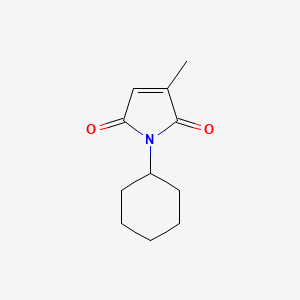![molecular formula C22H20N4O3 B2650261 N~1~-(2,3-dimethylphenyl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxo-1(2H)-quinolinyl]acetamide CAS No. 1251616-24-6](/img/structure/B2650261.png)
N~1~-(2,3-dimethylphenyl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxo-1(2H)-quinolinyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N~1~-(2,3-dimethylphenyl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxo-1(2H)-quinolinyl]acetamide is a useful research compound. Its molecular formula is C22H20N4O3 and its molecular weight is 388.427. The purity is usually 95%.
BenchChem offers high-quality N~1~-(2,3-dimethylphenyl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxo-1(2H)-quinolinyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N~1~-(2,3-dimethylphenyl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxo-1(2H)-quinolinyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Aspects and Fluorescence Emission
The structural aspects of amide-containing isoquinoline derivatives, specifically focusing on their formation of crystalline salts and host–guest complexes, have been investigated. These complexes demonstrate enhanced fluorescence emission at lower wavelengths compared to the parent compound, suggesting potential applications in fluorescence-based assays or imaging technologies. However, it's noteworthy that the protonated state of these compounds is not fluorescence active, indicating a selective response to environmental conditions that could be leveraged for specific scientific applications (Karmakar, Sarma, & Baruah, 2007).
Antimicrobial and Antiprotozoal Activities
A study on quinoxaline-based 1,3,4-oxadiazoles has revealed promising antimicrobial and antiprotozoal activities, particularly against bacteria, fungi, and Trypanosoma cruzi. This suggests potential applications of these compounds in developing new treatments for infectious diseases. The lead compound from this study demonstrated significant efficacy in a short-term in vivo model, highlighting its potential as a therapeutic agent (Patel et al., 2017).
Anticonvulsant Activity
Research into 1-benzylsubstituted derivatives of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide has explored their potential anticonvulsant activities. Although the synthesized substances did not demonstrate significant anticonvulsant activity in a pentylenetetrazole-induced seizures model, the study provided insights into the pharmacophore role of the cyclic amide fragment in anticonvulsant activity. This research contributes to the understanding of structural features important for anticonvulsant efficacy and may guide the development of new therapeutic agents (El Kayal et al., 2022).
Anticancer Potential
The discovery of N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines as potent inducers of apoptosis highlights the anticancer potential of specific amide derivatives. These compounds have shown activity against cancer cells derived from various human solid tumors, suggesting their relevance in cancer research and potential therapeutic applications. The structure-activity relationship (SAR) study of these compounds has led to the identification of derivatives with potent anticancer activity, offering a promising avenue for the development of new cancer treatments (Zhang et al., 2008).
properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-13-7-6-9-18(14(13)2)24-20(27)12-26-19-10-5-4-8-16(19)17(11-21(26)28)22-23-15(3)25-29-22/h4-11H,12H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZVWRHDCISOKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C3=CC=CC=C3C(=CC2=O)C4=NC(=NO4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,5-dimethylphenyl)-3-(2-fluorobenzyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2650180.png)
![N-(2-chlorophenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2650182.png)
![4-[(3R,4R)-3-Cyclopropyl-4-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2650184.png)
![5,6-Dihydrobenzo[b][1]benzazepin-11-yl-(2-fluorophenyl)methanone](/img/structure/B2650185.png)



![ethyl 3-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/no-structure.png)
![6-(Chloromethyl)benzo[d]oxazole](/img/structure/B2650194.png)



